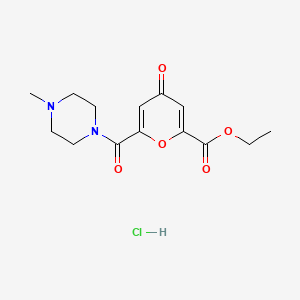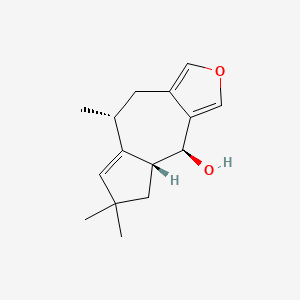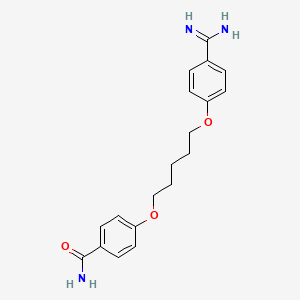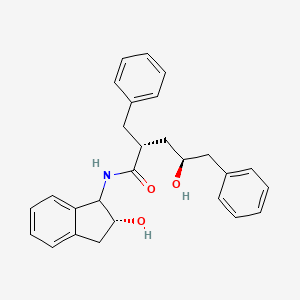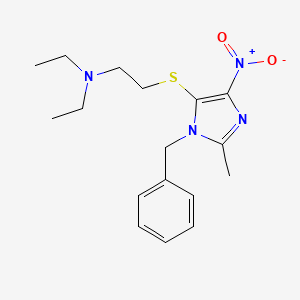
1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by its unique substituents, which include a diethylaminoethylthio group, a methyl group, a nitro group, and a phenylmethyl group
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial production methods may involve multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are combined in the presence of a catalyst such as erbium triflate . This approach allows for the efficient synthesis of highly substituted imidazole derivatives.
Analyse Chemischer Reaktionen
1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethylthio group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The diethylaminoethylthio group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- include other substituted imidazoles, such as:
1H-Imidazole, 2-ethyl-: This compound has an ethyl group at the 2-position and lacks the complex substituents found in the target compound.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group at the 2-position but lacks the nitro and diethylaminoethylthio groups.
Eigenschaften
CAS-Nummer |
110579-05-0 |
|---|---|
Molekularformel |
C17H24N4O2S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C17H24N4O2S/c1-4-19(5-2)11-12-24-17-16(21(22)23)18-14(3)20(17)13-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3 |
InChI-Schlüssel |
QIPGBOOEMOFHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC1=C(N=C(N1CC2=CC=CC=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


